molecular formula C20H36O4 B12007166 Bis(2-ethylhexyl) 2-butenedioate

Bis(2-ethylhexyl) 2-butenedioate

Cat. No.: B12007166
M. Wt: 340.5 g/mol
InChI Key: ROPXFXOUUANXRR-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) 2-butenedioate, also known as dioctyl fumarate, is an organic compound with the molecular formula C20H36O4. It is an ester derived from fumaric acid and 2-ethylhexanol. This compound is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) 2-butenedioate is typically synthesized through the esterification of fumaric acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors to ensure efficient mixing and reaction. The process is optimized to achieve high yields and purity of the product. The use of ionic membrane caustic soda liquid has been reported to reduce impurities and lower production costs .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) 2-butenedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-ethylhexyl) 2-butenedioate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the formulation of medical devices and controlled-release pharmaceuticals.

    Industry: Utilized in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) 2-butenedioate involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. The molecular targets include the ester groups in the polymer chains, and the pathways involve the disruption of hydrogen bonding and van der Waals forces .

Properties

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

bis(2-ethylhexyl) but-2-enedioate

InChI

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3

InChI Key

ROPXFXOUUANXRR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC

Origin of Product

United States

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